molecular formula C9H6O2 B11923987 7H-1-Benzopyran-7-one CAS No. 239783-62-1

7H-1-Benzopyran-7-one

Cat. No.: B11923987
CAS No.: 239783-62-1
M. Wt: 146.14 g/mol
InChI Key: VJBCBLLQDMITLJ-UHFFFAOYSA-N
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Description

7H-1-Benzopyran-7-one, also known as chromone, is an organic compound with the molecular formula C9H6O2. It is a derivative of benzopyran and is characterized by a benzene ring fused to a pyran ring with a ketone functional group at the 7th position. This compound is notable for its aromatic properties and is commonly used in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7H-1-Benzopyran-7-one can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. This method is favored due to its simplicity and high yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and pressures, as well as the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 7H-1-Benzopyran-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, alkylated, and acylated derivatives, which are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

7H-1-Benzopyran-7-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and natural products.

    Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 7H-1-Benzopyran-7-one and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. For instance, certain derivatives can intercalate into DNA, inhibiting its replication and transcription processes. Additionally, these compounds may interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 7H-1-Benzopyran-7-one is unique due to its versatile reactivity and the ease with which it can be modified to produce a wide range of derivatives. Its structure allows for various substitutions, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Properties

CAS No.

239783-62-1

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

chromen-7-one

InChI

InChI=1S/C9H6O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H

InChI Key

VJBCBLLQDMITLJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=O)C=CC2=C1

Origin of Product

United States

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